6-Methoxy-1H-indole-7-carbonitrile
Description
6-Methoxy-1H-indole-7-carbonitrile is an indole derivative characterized by a methoxy (-OCH₃) group at the 6-position and a nitrile (-CN) group at the 7-position of the indole core. Its molecular formula is C₁₀H₈N₂O, with a molecular weight of 172.19 g/mol.
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-methoxy-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-13-9-3-2-7-4-5-12-10(7)8(9)6-11/h2-5,12H,1H3 |
InChI Key |
NLAYQXYGPOIHBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CN2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Methoxy-1H-indole-7-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
6-Methoxy-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
6-Methoxy-1H-indole-7-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown antiviral, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can bind to multiple receptors, influencing various biological processes. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 6-Methoxy-1H-indole-7-carbonitrile with key analogues, highlighting the impact of substituent type and position:
Key Differences and Implications
Electronic Effects
- Methoxy vs. Halogen Substituents : The methoxy group in this compound donates electrons via resonance, contrasting with the electron-withdrawing chloro group in 5-Chloro-1H-indole-7-carbonitrile. This difference may influence binding to biological targets, such as enzymes involved in signaling pathways (e.g., PI3K) .
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